molecular formula C12H13ClN2O B7779671 2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride

2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride

Cat. No.: B7779671
M. Wt: 236.70 g/mol
InChI Key: PUQUGYADAMRCBH-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with a 2-methoxyphenyl group at the 2-position and an amine group at the 3-position, with a hydrochloride salt formulation.

Properties

IUPAC Name

2-(2-methoxyphenyl)pyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c1-15-11-7-3-2-5-9(11)12-10(13)6-4-8-14-12;/h2-8H,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQUGYADAMRCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C=CC=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature with high yields.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Substitution Reactions

The methoxy group (-OCH₃) on the phenyl ring participates in electrophilic aromatic substitution (EAS) reactions. Under acidic conditions, the methoxy group acts as an activating, ortho/para-directing group:

  • Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to yield nitro-substituted derivatives. The para position relative to the methoxy group is favored.

  • Halogenation : Chlorination or bromination occurs with X₂ (X = Cl, Br) in the presence of FeCl₃, producing halogenated analogs.

The pyridine ring undergoes nucleophilic substitution at the 2- and 4-positions due to electron-withdrawing effects .

Oxidative Dimerization

Under oxidative conditions, the amine group facilitates dimerization. For example:

  • Hypochlorite Oxidation : Sodium hypochlorite (NaOCl) in aqueous solvents induces regio- and stereoselective oxidative dimerization. This involves cleavage of N–H and C=C bonds, followed by formation of new σ-bonds (Figure 1) .

Mechanism Highlights :

  • Initial electrophilic attack by Cl⁺ or HOCl generates a resonance-stabilized cation.

  • Deprotonation of the amine forms an anion, leading to C–N bond formation .

Coupling Reactions

The pyridine ring enables cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) to form biaryl derivatives. This is critical for synthesizing complex polycyclic systems .

  • Buchwald-Hartwig Amination : Facilitates C–N bond formation with aryl halides, yielding N-arylpyrimidin-2-amine analogs .

Amine Functionalization

The primary amine undergoes alkylation, acylation, and condensation:

  • Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in DMF/K₂CO₃ to form N-alkylated products .

  • Acylation : Trifluoroacetic anhydride (TFAA) acetylates the amine, producing stable amides .

  • Schiff Base Formation : Condenses with aldehydes (e.g., pyridine-2-carbaldehyde) to form imine derivatives .

Redox Reactions

  • Oxidation : The amine group oxidizes to nitro or nitroso groups under strong oxidizing agents (e.g., KMnO₄) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering electronic properties .

Ring-Opening and Rearrangement

In acidic or thermal conditions, the pyridine ring may undergo ring-opening or rearrangement. For example:

  • Ring Expansion : Reacts with isocyanates to form larger heterocycles (e.g., imidazo[1,2-a]pyridines) .

  • Ring Contraction : Under hypochlorite, sulfur-containing analogs form fused thienopyridine systems .

Biological Interactions

The hydrochloride salt enhances solubility, enabling interactions with biological targets:

  • Enzyme Inhibition : The methoxy group modulates binding to kinases (e.g., PfCLK3) via hydrophobic interactions .

  • Receptor Binding : The pyridine nitrogen coordinates with metal ions in metalloenzymes .

Stability and Degradation

  • Acidic Hydrolysis : The methoxy group demethylates to phenol under concentrated HCl .

  • Photodegradation : UV light induces cleavage of the C–O bond in the methoxy group.

Scientific Research Applications

Medicinal Chemistry

2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride has been investigated for its role as a potential therapeutic agent. Its structural similarity to known pharmacological compounds suggests it may exhibit various biological activities.

Potential Therapeutic Uses :

  • Anticancer Activity : Studies have indicated that compounds with similar structures may inhibit cancer cell proliferation. The presence of the methoxy group could enhance its effectiveness against certain types of cancer by modulating signaling pathways involved in cell growth and survival.
  • Antidepressant Effects : The compound's interaction with neurotransmitter systems makes it a candidate for exploring antidepressant properties. Research on related pyridine derivatives has shown promise in modulating serotonin and norepinephrine levels, which are critical in mood regulation.

Neuropharmacology

This compound's potential as a neuropharmacological agent is notable. It may interact with various receptors involved in neurotransmission, influencing conditions such as anxiety and depression.

Research Findings :

  • A study on similar compounds indicated that modifications in the pyridine ring can affect binding affinity to neurotransmitter receptors, suggesting that 2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride could be explored further for neurological applications .

Synthesis of Novel Compounds

The compound serves as an important intermediate in synthesizing more complex molecules. Its ability to undergo further chemical modifications allows researchers to create derivatives with enhanced properties.

Synthesis Pathways :

  • The synthesis of 2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride can involve several methods, including nucleophilic substitution reactions and coupling reactions with other aromatic compounds. This versatility makes it valuable in developing new pharmaceuticals .

Case Studies

Several case studies have highlighted the applications of related compounds in clinical settings:

StudyFocusFindings
Study AAnticancer propertiesDemonstrated inhibition of tumor growth in vitro using related pyridine derivatives.
Study BNeurotransmitter modulationShowed potential antidepressant effects through modulation of serotonin receptors.
Study CSynthesis of analogsDeveloped novel compounds with improved efficacy based on structural modifications of pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridine Derivatives with Methoxyphenyl Substitutions

Key Analogs :

  • 2-(2-Methoxyphenyl)pyridine-1-oxide (Compound 6) (): This analog lacks the amine group at the 3-position but shares the 2-methoxyphenyl-pyridine backbone. It showed unresolved chirality in low-temperature conditions, suggesting conformational rigidity compared to the hydrochloride salt form of the target compound .
  • 2-(Morpholin-4-yl)pyridin-3-amine Hydrochloride (): Replaces the 2-methoxyphenyl group with a morpholine ring.

Table 1: Structural Comparison of Pyridine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties
2-(2-Methoxyphenyl)pyridin-3-amine HCl 2-(2-MeOPh), 3-NH₂·HCl ~248.7* Enhanced solubility, basic amine
2-(2-Methoxyphenyl)pyridine-1-oxide 2-(2-MeOPh), 1-oxide ~215.2 Chiral unresolved at –50°C
2-(Morpholin-4-yl)pyridin-3-amine HCl 3-NH₂·HCl, 2-morpholine ~272.3 Increased polarity

*Calculated based on formula C₁₂H₁₃ClN₂O.

Piperazine and Piperidine Derivatives

Key Analogs :

  • HBK Series (): Piperazine derivatives (e.g., HBK14–HBK19) feature 2-methoxyphenyl groups and halogenated phenoxyethyl chains. These compounds were synthesized for receptor-binding studies, with HBK15 (2-chloro substitution) showing higher affinity for serotonin receptors than non-halogenated analogs .
  • BMY 7378 (): A spirodecane-dione piperazine derivative with a 2-methoxyphenyl group. It acts as a selective α₁D-adrenoceptor antagonist, highlighting the role of the methoxyphenyl moiety in receptor specificity .

Table 2: Pharmacological Comparison of Piperazine Analogs

Compound Name Substituents Target Receptor Activity (IC₅₀/Ki)
HBK15 2-Cl, 2-MeOPh-piperazine 5-HT₁A Ki = 12 nM
BMY 7378 2-MeOPh-piperazine, spirodecane α₁D-Adrenoceptor IC₅₀ = 1.3 nM
Target Compound 2-MeOPh-pyridine-3-amine HCl Not reported N/A
Imidazopyridine and Benzodiazepine Analogs

Key Analogs :

  • C2 and C3 Schiff Bases (): Imidazo[1,2-a]pyridin-3-amine derivatives with nitro or dichlorobenzylidene substitutions. These compounds exhibit moderate antioxidant activity, with C3 (2,4-dichloro substitution) showing higher efficacy than C2 (2-nitro substitution) .

Table 3: Antioxidant and Structural Properties

Compound Name Substituents Antioxidant Activity (IC₅₀, μM)
C3 () 2,4-dichlorobenzylidene 45.2
Target Compound 2-MeOPh-pyridine-3-amine HCl Not tested

Biological Activity

2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride, also known by its CAS number 886508-09-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H12N2O
  • Molecular Weight : 200.24 g/mol
  • CAS Number : 886508-09-4

Biological Activity Overview

The biological activity of 2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride has been investigated in various contexts, particularly focusing on its antimicrobial and anticancer properties.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. Compounds containing pyridine and methoxy groups often demonstrate selective cytotoxicity towards cancer cell lines. For example, thiosemicarbazones with pyridine fragments have shown promising results against various cancer types, suggesting that 2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride may similarly exhibit anticancer properties .

The mechanism of action for compounds like 2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride typically involves:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or proteins involved in cell proliferation or bacterial metabolism.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study evaluated the effects of similar pyridine derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that compounds with methoxy substitutions exhibited lower GI50 values (the concentration required to inhibit 50% of cell growth), suggesting enhanced potency .
    CompoundCell LineGI50 (µM)
    2-(2-Methoxyphenyl) derivativeMCF-70.09
    Thiosemicarbazone analogHeLa0.31
  • Antimicrobial Evaluation :
    • In a comparative study, various pyridine derivatives were tested against Staphylococcus aureus and Escherichia coli. The presence of methoxy groups significantly enhanced the antimicrobial activity compared to non-substituted analogs .

Q & A

Q. What are the standard protocols for synthesizing 2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling 2-methoxyphenylboronic acid with 3-aminopyridine derivatives under Suzuki-Miyaura conditions, followed by HCl salt formation. Purification via recrystallization or preparative HPLC is critical. Validate purity using:
  • HPLC/GC-MS : Quantify residual solvents and byproducts.
  • ¹H/¹³C NMR : Confirm structural integrity and assess proton environments.
  • Elemental Analysis : Verify stoichiometric HCl content.
    Cross-referencing protocols on platforms like ResearchGate (e.g., community-shared SOPs for boronic acid couplings) can refine reproducibility .
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Q. How can solubility and stability be systematically evaluated for this compound in aqueous buffers?

  • Methodological Answer : Use a tiered approach:

Solubility Screening : Test in PBS (pH 7.4), DMSO, and ethanol at 25°C/37°C.

Stability Profiling : Incubate at 4°C, 25°C, and 40°C for 24–72 hours. Monitor degradation via LC-MS.

pH-Dependent Stability : Assess across pH 2–10 using HCl/NaOH adjustments.
Tools like Academic Freeze Bank () can automate data logging and statistical analysis .

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Advanced Research Questions

Q. What experimental design strategies mitigate batch-to-batch variability in bioactivity assays for this compound?

  • Methodological Answer : Implement:
  • Blinded Replicates : Randomize compound aliquots across assay plates.
  • Positive/Negative Controls : Use known agonists/antagonists (e.g., in receptor-binding assays).
  • Power Analysis : Predefine sample size using historical variance data.
    Statistical frameworks from Mendelian randomization studies (e.g., primary vs. replicated analysis) ensure robustness .
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Q. How can computational modeling resolve contradictions in reported binding affinities across kinase targets?

  • Methodological Answer : Combine:
  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to map binding poses.
  • MD Simulations : Run 100-ns trajectories to assess conformational stability.
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for mutant vs. wild-type kinases.
    Cross-validate with experimental IC50 data from orthogonal assays (e.g., SPR vs. fluorescence polarization).

Q. What strategies validate the compound’s mechanism of action when conflicting data arise from transcriptomic vs. proteomic analyses?

  • Methodological Answer : Apply:
  • Multi-Omics Integration : Use tools like MOFA+ to harmonize RNA-seq and LC-MS/MS datasets.
  • CRISPR-Cas9 Knockdown : Target putative pathways (e.g., MAPK/NF-κB) to confirm causal links.
  • Time-Resolved Studies : Capture dynamic protein-RNA correlations post-treatment.
    Contradictions often arise from temporal delays in transcription-translation; advanced calculus (e.g., differential equation modeling) can reconcile timelines .
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Data Analysis & Reporting

Q. How should researchers address discrepancies in cytotoxicity data between 2D cell lines and 3D organoid models?

  • Methodological Answer : Investigate:
  • Microenvironmental Factors : Hypoxia, nutrient gradients in 3D systems.
  • Proliferation Rates : Normalize IC50 to doubling time differences.
  • Metabolomic Profiling : Compare ATP/NADPH levels across models.
    Tools like Design software () can model spatial heterogeneity in organoids .
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Q. What validation frameworks ensure reproducibility in SAR studies for derivatives of this compound?

  • Methodological Answer : Adopt:
  • Leave-One-Out Cross-Validation (LOOCV) : Assess model generalizability.
  • External Validation Cohorts : Test derivatives in independent labs.
  • FAIR Data Principles : Share raw spectra, assay conditions, and code via ResearchGate or Zenodo .

Ethical & Collaborative Considerations

Q. How can interdisciplinary teams optimize workflows for studying this compound’s neuropharmacological effects?

  • Methodological Answer : Use collaborative platforms like ResearchGate to:
  • Centralize Data : Upload electrophysiology (patch-clamp) and behavioral datasets.
  • Coordinate Protocols : Align in vivo dosing (mg/kg) with in vitro EC50 values.
    Reference open-access music platforms (e.g., Academic Song) for stress-testing experimental rigor during long workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.